Alitame

Vue d'ensemble

Description

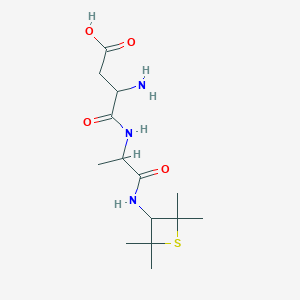

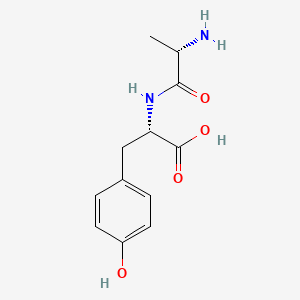

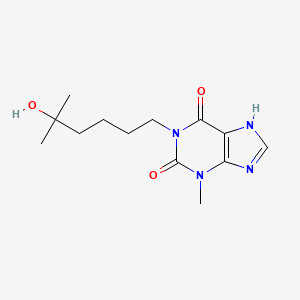

Alitame is an aspartic acid-containing dipeptide sweetener . It was developed by Pfizer in the early 1980s and is currently marketed in some countries under the brand name Aclame . Alitame is about 2000 times sweeter than sucrose (table sugar), about 10 times sweeter than aspartame, and has no aftertaste .

Synthesis Analysis

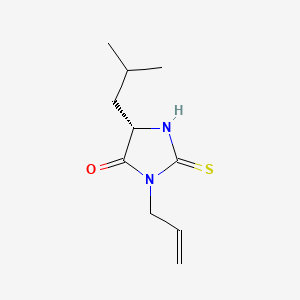

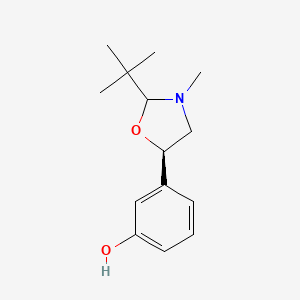

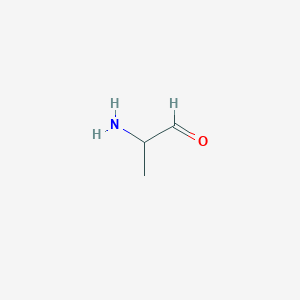

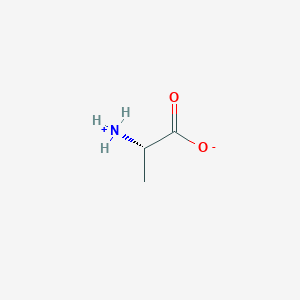

Alitame is prepared by a multistep synthesis involving the reaction between two intermediates, (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and ®-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide . The final product is isolated and purified through crystallization of an alitame / 4-methylbenzenesulfonic acid adduct followed by additional purification steps, and finally recrystallization from water as the 2.5 hydrate .

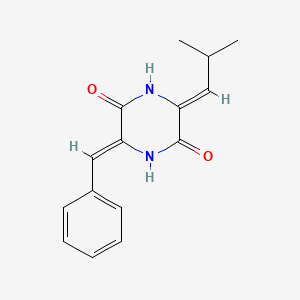

Molecular Structure Analysis

The molecular formula of Alitame is C14H25N3O4S . It is a dipeptide of L-aspartic acid and D-alanine, with a terminal N-substituted tetramethylthietanyl-amine moiety .

Chemical Reactions Analysis

Alitame and its constituents, the beta isomer and alanine amide, are measured by reverse-phase ion-pair HPLC . A high pressure liquid chromatograph, operated at room temperature, with a constant flow pump and a 15 x 0.4 cm NovaPak C18 reverse phase ion-pair column is used .

Physical And Chemical Properties Analysis

Alitame is a white, crystalline powder, odourless or having a slight characteristic odour . It is freely soluble in water and in ethanol . The specific rotation is between +40o and +50o, 1% (w/v) in water .

Applications De Recherche Scientifique

1. Use as a Low-Calorie Sweetener in Nutrition Research

- Application : Alitame is used as a low-calorie sweetener (LCS) in nutrition research studies. It’s used to impart a sweet taste to foods or in table-top sweeteners due to their no−/low-calorie properties and high level of sweetness relative to sugar .

- Methods : A systematic mapping exercise was employed to characterize when and how acceptable daily intake (ADI) values are used as health-based benchmarks in nutrition research studies that consider the safety of LCS .

- Results : Based on results from charting 121 studies, comparisons of LCS intake to an ADI derived by an authoritative body have been made in a diverse set of published literature .

2. Use as a High Intensity Sweetener

- Application : Alitame is used as a high intensity sweetener. It’s used as an alternative to sucrose in foods and beverages .

- Methods : A thorough study of the published dipeptide literature was carried out by Pfizer Central Research. Large numbers of dipeptides with diverse chemical structures were synthesized, culminating in the development of alitame in 1979 .

- Results : Alitame has been shown to be sufficiently stable for use in many high temperature applications, and in this respect it is superior to other dipeptide sweeteners .

3. Use in Food Analysis

- Application : Alitame is used in the rapid determination of aspartame and alitame in food .

- Methods : A simple, fast and low-cost method allows the simultaneous qualitative and quantitative analysis of standard and sample solutions under the same conditions .

- Results : Satisfactory results can be obtained when it is used for the rapid determination of aspartame and alitame in food .

4. Use in High Temperature Applications

- Application : Alitame has been shown to be sufficiently stable for use in many high temperature applications . This makes it suitable for use in food processing where high temperatures are involved .

- Methods : The stability of Alitame under high temperature conditions was tested by Pfizer Central Research .

- Results : Alitame has been shown to be superior to other dipeptide sweeteners in terms of stability under high temperature conditions .

5. Use in Beverages

- Application : Alitame is used as a high intensity sweetener in beverages . It provides a sweet taste without adding calories, making it a popular choice for diet and low-calorie beverages .

- Methods : Alitame is added to beverages during the manufacturing process to provide sweetness .

- Results : The use of Alitame in beverages has been successful, with it being a common ingredient in many low-calorie and diet beverages .

6. Use for Individuals with Phenylketonuria

- Application : Alitame’s lack of phenylalanine makes it a suitable sweetener for individuals with phenylketonuria who need to avoid aspartame .

- Methods : Individuals with phenylketonuria can use Alitame as a sweetener in their diet, as it does not contain phenylalanine .

- Results : Alitame provides a safe and effective alternative to aspartame for individuals with phenylketonuria .

7. Use in High Temperature Applications

- Application : Alitame has been shown to be sufficiently stable for use in many high temperature applications . This makes it suitable for use in food processing where high temperatures are involved .

- Methods : The stability of Alitame under high temperature conditions was tested by Pfizer Central Research .

- Results : Alitame has been shown to be superior to other dipeptide sweeteners in terms of stability under high temperature conditions .

8. Use in Beverages

- Application : Alitame is used as a high intensity sweetener in beverages . It provides a sweet taste without adding calories, making it a popular choice for diet and low-calorie beverages .

- Methods : Alitame is added to beverages during the manufacturing process to provide sweetness .

- Results : The use of Alitame in beverages has been successful, with it being a common ingredient in many low-calorie and diet beverages .

9. Use for Individuals with Phenylketonuria

- Application : Alitame’s lack of phenylalanine makes it a suitable sweetener for individuals with phenylketonuria who need to avoid aspartame .

- Methods : Individuals with phenylketonuria can use Alitame as a sweetener in their diet, as it does not contain phenylalanine .

- Results : Alitame provides a safe and effective alternative to aspartame for individuals with phenylketonuria .

Orientations Futures

Propriétés

IUPAC Name |

(3S)-3-amino-4-oxo-4-[[(2R)-1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O4S/c1-7(16-11(21)8(15)6-9(18)19)10(20)17-12-13(2,3)22-14(12,4)5/h7-8,12H,6,15H2,1-5H3,(H,16,21)(H,17,20)(H,18,19)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBOUFAWPCPFTQ-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1C(SC1(C)C)(C)C)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NC1C(SC1(C)C)(C)C)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3043780 | |

| Record name | Alitame (Parent) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, approximately 130 g/L at pH 5.0 and room temperature; solubility increases at higher and lower pH, and higher temperature | |

| Record name | Alitame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Alitame | |

Color/Form |

Crystalline powder | |

CAS RN |

80863-62-3, 99016-42-9 | |

| Record name | Alitame | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80863-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alitame anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080863623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alitame (Parent) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3043780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALITAME ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCE8DAE750 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alitame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

100 °C | |

| Record name | Alitame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(3,6-diaminohexanoylamino)-3-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B1666815.png)